2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Overview
Description
2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmaline, is a natural alkaloid found in a variety of plants, including the Syrian rue and Banisteriopsis caapi. Harmaline has been used for centuries in traditional medicine and shamanic practices for its psychoactive effects. In recent years, harmaline has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
Harmaline acts as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline increases the levels of these neurotransmitters in the brain, leading to its psychoactive effects.
Biochemical and physiological effects:
Harmaline has been shown to have a variety of biochemical and physiological effects, including altered perception, hallucinations, and tremors. It has also been found to have antioxidant and anti-inflammatory properties, as well as to modulate the immune system.
Advantages and Limitations for Lab Experiments
Harmaline has several advantages for lab experiments, including its availability and low cost. However, 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline also has limitations, such as its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline research, including its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline and its potential therapeutic applications.
Scientific Research Applications
Harmaline has been studied for its potential therapeutic applications in several fields, including neuroscience, cancer research, and pharmacology. In neuroscience, 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and to enhance neural plasticity. In cancer research, 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to have anti-tumor properties and to induce apoptosis in cancer cells. In pharmacology, 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its effects on the central nervous system and for its potential use as an antidepressant and anxiolytic.
properties
IUPAC Name |
1-[1-(3,5-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(24)23-9-8-18-17-6-4-5-7-19(17)22-20(18)21(23)14-10-15(25-2)12-16(11-14)26-3/h4-7,10-12,21-22H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBUCVSVYUQROE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=CC(=CC(=C3)OC)OC)NC4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5398399 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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